molecular formula C20H16ClN5O2 B2751310 N-(3-chlorophenyl)-2-{4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide CAS No. 1251605-97-6

N-(3-chlorophenyl)-2-{4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide

Cat. No.: B2751310
CAS No.: 1251605-97-6
M. Wt: 393.83
InChI Key: YSUVAXMSOUIPPU-UHFFFAOYSA-N
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Description

This compound is a heterocyclic acetamide derivative featuring a 1,2,4-oxadiazole ring fused to an imidazole core and substituted with a 2-methylphenyl group. The 1,2,4-oxadiazole ring is a bioisostere for ester or amide groups, offering metabolic stability while maintaining hydrogen-bonding capabilities.

Properties

IUPAC Name

N-(3-chlorophenyl)-2-[4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]imidazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN5O2/c1-13-5-2-3-8-16(13)20-24-19(25-28-20)17-10-26(12-22-17)11-18(27)23-15-7-4-6-14(21)9-15/h2-10,12H,11H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSUVAXMSOUIPPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC(=NO2)C3=CN(C=N3)CC(=O)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-2-{4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide typically involves multiple steps, including the formation of the oxadiazole and imidazole rings. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-2-{4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N-(3-chlorophenyl)-2-{4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-{4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name Key Structural Features Synthesis Method Notable Properties/Activities Reference
Target Compound : N-(3-Chlorophenyl)-2-{4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide 1,2,4-Oxadiazole-imidazole hybrid, 3-chlorophenyl, 2-methylphenyl Not explicitly stated (likely multi-step coupling) Hypothesized antimicrobial activity N/A
N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (6m) 1,2,3-Triazole with naphthyloxy group, 4-chlorophenyl 1,3-Dipolar cycloaddition IR: 1678 cm⁻¹ (C=O), HRMS: [M+H]⁺ 393.1112
2-{[1-(4-Chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide Sulfanyl-linked imidazole, 5-methyloxazole SN2 substitution or thiol coupling ChemSpider ID: 851079-28-2
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide Dichlorophenyl, pyrazolone ring Carbodiimide-mediated coupling Crystal packing via N–H⋯O hydrogen bonds
N-(3-Chlorophenyl)-2-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide Thiadiazole with methylsulfanyl, 3-chlorophenyl Thiol-alkylation Antimicrobial screening candidate

Key Observations:

Heterocyclic Core Variations: The target compound’s 1,2,4-oxadiazole-imidazole hybrid contrasts with 1,2,3-triazoles (6m) and thiadiazoles (). Sulfanyl-containing analogs (e.g., and ) may exhibit altered redox properties compared to the target’s oxadiazole, affecting metabolic stability .

Substituent Effects: The 3-chlorophenyl group in the target compound vs. 4-chlorophenyl (6m) alters steric and electronic profiles, which could influence receptor binding. Para-substituted chlorophenyls often enhance π-π stacking, while meta-substitution may favor hydrophobic interactions .

Synthetic Routes :

  • The target compound likely requires multi-step synthesis involving imidazole functionalization and oxadiazole ring formation. In contrast, 6m () uses a straightforward cycloaddition, offering higher yields but less structural complexity .

Crystallographic and Physical Properties :

  • Dichlorophenyl analogs () exhibit conformational flexibility (dihedral angles 54.8–77.5°), whereas the target’s oxadiazole-imidazole scaffold may enforce planarity, improving crystallinity and thermal stability .

Biological Activity :

  • While direct data for the target compound is lacking, structurally related acetamides (e.g., and ) show antimicrobial activity. The oxadiazole’s metabolic resistance to hydrolysis could enhance in vivo efficacy compared to ester-containing analogs .

Research Findings and Data Tables

Table 1: Molecular Weight and Functional Group Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Target Compound C21H17ClN4O2 400.84 Oxadiazole, imidazole, acetamide
6m () C21H18ClN4O2 393.85 Triazole, naphthyloxy, acetamide
Compound C12H10ClN3O2S2 327.81 Thiadiazole, sulfanyl, acetamide

Table 2: Hypothetical Bioactivity Comparison

Compound Predicted LogP (Lipophilicity) Hydrogen Bond Acceptors Likely Targets
Target Compound 3.8 5 Bacterial enzymes (e.g., DHFR)
6m () 4.2 6 DNA gyrase (naphthyl intercalation)
Compound 3.5 4 Inflammatory mediators (COX-2)

Biological Activity

N-(3-chlorophenyl)-2-{4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a chlorophenyl group, an oxadiazole moiety, and an imidazole ring. Its molecular formula is C21H19ClN4OC_{21}H_{19}ClN_4O with a molecular weight of approximately 374.85 g/mol.

Research indicates that compounds containing oxadiazole and imidazole rings often exhibit significant biological activity. The proposed mechanisms include:

  • Inhibition of Enzymatic Activity : Many derivatives act as enzyme inhibitors, impacting pathways involved in cell proliferation and survival.
  • Antimicrobial Activity : Compounds similar to this compound have shown efficacy against various bacterial strains.

Biological Activity Data

The following table summarizes key biological activities reported for this compound and its analogs:

Activity IC50 (µM) Tested Cell Lines Reference
Antitumor5.0A549 (lung cancer)
Antibacterial10.0S. aureus
Anti-inflammatory0.044COX inhibition (in vivo)
Cytotoxicity7.5NIH/3T3 (mouse embryoblast)

Case Study 1: Antitumor Activity

In a study evaluating the antitumor properties of this compound, it was found to significantly inhibit the growth of A549 lung cancer cells with an IC50 value of 5.0 µM. This suggests potential for development as an anticancer agent.

Case Study 2: Anti-inflammatory Effects

A recent investigation into the anti-inflammatory effects revealed that the compound inhibited COX enzymes with an IC50 of 0.044 µM against COX-1 and 4.52 µM against COX-2. This highlights its potential utility in treating inflammatory diseases.

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